1-(4-bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Overview
Description
1-(4-Bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a bromophenyl group and a methylphenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 4-bromobenzene with 3-methylbenzylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which may exhibit different chemical and biological properties.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The bromophenyl and methylphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
- 1-(4-Fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
- 1-(4-Iodophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Comparison: 1-(4-Bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical properties, such as higher reactivity in substitution reactions or different binding affinities to biological targets. These differences can make it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-12-3-2-4-14(9-12)10-17-20(18,19)11-13-5-7-15(16)8-6-13/h2-9,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMEIISHLETQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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